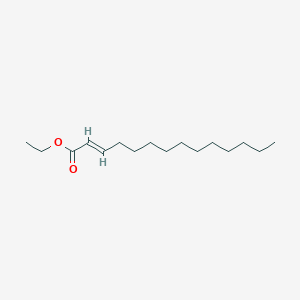

(E)-Ethyl Tetradec-2-enoate

Description

Significance of Alpha,Beta-Unsaturated Esters in Natural Product Chemistry

Alpha,beta-unsaturated esters are a notable subclass of unsaturated fatty acid esters, distinguished by a carbon-carbon double bond between the α and β positions relative to the ester's carbonyl group. This structural feature imparts unique reactivity, making them valuable intermediates in the synthesis of a wide array of natural products. beilstein-journals.orgsapub.orgacs.org They are found in numerous biologically active compounds, including those with antimicrobial and anticancer properties. sapub.orgresearchgate.net The synthesis of these esters has been a significant focus in organic chemistry, with various methods developed to control their geometry and achieve high yields. nih.govnih.govacs.org

Overview of (E)-Ethyl Tetradec-2-enoate within the Context of Long-Chain Alkenoic Acid Esters

This compound is a specific long-chain alkenoic acid ester. As an alpha,beta-unsaturated ester, it possesses the characteristic trans (E) configuration of the double bond. This compound is part of a larger family of long-chain fatty acid esters that are key components in numerous biological processes and have applications in various industries. google.comrasayanjournal.co.in Long-chain fatty acyl-CoA esters, which are structurally related to this compound, are crucial intermediates in many metabolic pathways and are involved in cellular signaling. nih.gov

Historical Perspective of Research on Tetradec-2-enoate Derivatives

Research into tetradec-2-enoate derivatives has been driven by their presence in natural systems and their potential applications. For instance, various tetradecenoate derivatives have been identified as components of insect pheromones, which are crucial for communication and mating. researchgate.netpherobase.com The synthesis and biological evaluation of these derivatives have been ongoing, with studies exploring their roles in chemical ecology and their potential as pest management agents. researchgate.net Furthermore, derivatives of tetradec-2-enoic acid have been incorporated into complex molecules to study their biological activity, such as in the development of new antibiotics. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

ethyl (E)-tetradec-2-enoate |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3/b15-14+ |

InChI Key |

JXDGEQAWGZXILF-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C(=O)OCC |

Canonical SMILES |

CCCCCCCCCCCC=CC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of E Ethyl Tetradec 2 Enoate

Established Laboratory Synthesis Routes for (E)-Ethyl Tetradec-2-enoate

The creation of this compound in a laboratory setting relies on several robust and well-documented synthetic strategies. These methods primarily focus on the stereoselective formation of the crucial (E)-alkenoate double bond.

Wittig-Type Olefination Reactions for α,β-Unsaturated Esters

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for synthesizing α,β-unsaturated esters like this compound. beilstein-journals.orgnih.govd-nb.info The HWE reaction, which utilizes phosphonate (B1237965) carbanions, is often favored due to its generally high (E)-selectivity and the ease of removing the phosphate (B84403) byproducts through aqueous extraction. wikipedia.orgalfa-chemistry.com

In a typical HWE synthesis of this compound, dodecanal (B139956) would be treated with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride. alfa-chemistry.com The reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the aldehyde, leading to an intermediate that eliminates a dialkylphosphate salt to form the desired (E)-alkene. wikipedia.orgyoutube.com The reaction mechanism favors the formation of the (E)-isomer due to steric factors in the transition state. organic-chemistry.org

A chemoenzymatic approach has also been developed, combining a carboxylic acid reductase (CAR) with a subsequent Wittig reaction. beilstein-journals.orgnih.govd-nb.info This method allows for the synthesis of α,β-unsaturated esters from fatty acids, which are abundant renewable resources. beilstein-journals.orgd-nb.info

Table 1: Comparison of Wittig-Type Reactions for α,β-Unsaturated Ester Synthesis

| Reaction | Reagents | Key Features | Selectivity |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Broad applicability | Can produce both (E) and (Z) isomers |

| Horner-Wadsworth-Emmons (HWE) Reaction | Stabilized phosphonate carbanion, Aldehyde/Ketone | More nucleophilic carbanion, water-soluble byproduct | Predominantly (E)-alkenes wikipedia.orgalfa-chemistry.com |

| Chemoenzymatic Wittig Approach | Carboxylic acid, CAR enzyme, Wittig reagent | Utilizes renewable fatty acids as starting materials beilstein-journals.orgd-nb.info | (E)-selective |

Strategies for the Stereoselective Construction of (E)-Alkenoate Double Bonds

Achieving high stereoselectivity for the (E)-double bond is critical in the synthesis of this compound. Beyond the HWE reaction, other methods have been developed to ensure the formation of the desired trans-isomer.

One strategy involves the palladium-catalyzed hydrogenolysis of (E)-4,5-epoxy-4-methyl-2-alkenoates, which proceeds with inversion of stereochemistry to yield (E)-5-hydroxy-4-methyl-2-alkenoates. oup.com Another approach is the electrophilic interaction of 2,3-allenoates with phenylselenyl chloride (PhSeCl), which can be tuned to produce 3-phenylseleno-4-oxo-2(E)-alkenoates with excellent stereoselectivity. acs.orgnih.gov

The Peterson olefination, following an ester enolate Claisen rearrangement, provides another route to stereoselectively synthesize (2E,4E)- and (2Z,4E)-2,4-alkadienoates, demonstrating the fine control achievable over double bond geometry. oup.comcapes.gov.br

Ortho-Ester Johnson-Claisen Rearrangement as a Precursor Step

The Johnson-Claisen rearrangement is a powerful tool for the synthesis of γ,δ-unsaturated esters, which can serve as precursors to α,β-unsaturated esters like this compound through subsequent transformations. jk-sci.comtcichemicals.com This rearrangement involves the reaction of an allylic alcohol with a trialkyl orthoacetate in the presence of a catalytic amount of acid, typically with heating. jk-sci.comdigimat.in

The reaction proceeds through the in-situ formation of a ketene (B1206846) acetal, which then undergoes a oup.comoup.com-sigmatropic rearrangement to yield the γ,δ-unsaturated ester. jk-sci.commasterorganicchemistry.com This method is highly stereoselective, generally producing trans-trisubstituted olefinic bonds. jk-sci.com For instance, reacting an appropriate allylic alcohol with triethyl orthoacetate would generate a γ,δ-unsaturated ester that could be further manipulated to afford this compound.

Advanced Synthetic Approaches Utilizing this compound as a Molecular Building Block

The inherent reactivity of this compound makes it a valuable starting material for the construction of more complex and biologically significant molecules.

Applications in the Total Synthesis of Complex Natural Products

This compound has been utilized in the synthesis of natural products. For example, it served as a starting material in the generation of a library of glycinocin analogues, a family of calcium-dependent antibiotics. rsc.org Specifically, (E)-tetradec-2-enoyl derivatives were synthesized to evaluate the impact of the fatty acyl substituent on the antimicrobial activity of these natural products. rsc.org The synthesis of esters of (E)-6-methyltetracos-4-enoic acid, which are potential intermediates in the biosynthesis of mycolic acids in Mycobacterium tuberculosis, also highlights the importance of similar α,β-unsaturated ester structures in creating biologically relevant molecules. nih.gov

Enantioselective Transformations and Chiral Auxiliaries in Derivatization

The α,β-unsaturated ester functionality of this compound is amenable to various enantioselective transformations. The use of chiral auxiliaries allows for the diastereoselective derivatization of the molecule. wikipedia.org For instance, chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions, such as Michael additions or epoxidations. wikipedia.orgacs.org After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

Chiral Lewis acids can also be employed to catalyze enantioselective reactions. nih.gov For example, yttrium-biaryldiol complexes have been shown to be effective catalysts for the asymmetric epoxidation of α,β-unsaturated esters, affording high enantioselectivities. nih.gov Furthermore, direct enantioselective conjugate addition of carboxylic acids to α,β-unsaturated esters can be achieved using chiral lithium amides as traceless auxiliaries. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-4,5-Epoxy-4-methyl-2-alkenoates |

| (E)-5-Hydroxy-4-methyl-2-alkenoates |

| (E)-6-Methyltetracos-4-enoic acid |

| 2,3-Allenoates |

| 3-Phenylseleno-4-oxo-2(E)-alkenoates |

| Dodecanal |

| Phenylselenyl chloride |

| Triethyl phosphonoacetate |

| Triethyl orthoacetate |

Integration into Macrocyclic and Heterocyclic Compound Syntheses

This compound serves as a valuable precursor in the synthesis of complex molecular architectures, particularly macrocyclic compounds. Its long aliphatic chain and reactive α,β-unsaturated ester functionality make it an ideal building block for constructing large ring systems, such as those found in certain classes of antibiotics.

Research into the synthesis of the Glycinocin family of calcium-dependent antibiotics has utilized derivatives of this compound. These antibiotics are characterized by a macrocyclic lipopeptide structure. In one synthetic approach, the corresponding carboxylic acid, (E)-tetradec-2-enoic acid, is prepared and then coupled with a peptide chain. The cyclization of the resulting linear lipopeptide, often performed on a solid support, yields the final macrocyclic antibiotic analogue. For instance, (E)-tetradec-2-enoic acid can be activated and linked to a resin-bound peptide sequence. Subsequent cleavage from the resin and intramolecular cyclization produce the desired macrocycle. rsc.org

The preparation of the required (E)-alkenoic acid from its ethyl ester involves a straightforward hydrolysis reaction. A solution of the (E)-alkenoate ester in a suitable solvent system, such as a mixture of tert-butanol (B103910) and aqueous sodium hydroxide, is heated to facilitate the conversion to the corresponding carboxylate salt. Acidification of the reaction mixture then yields the final (E)-alkenoic acid as a solid product. rsc.org

The following table summarizes the key transformation in the preparation of the acid precursor for macrocyclization:

| Reactant | Reagents | Product | Yield |

| This compound | 1. NaOH (aq), tBuOH 2. HCl (aq) | (E)-Tetradec-2-enoic acid | Not explicitly reported, but the general procedure affords the product as a white solid. rsc.org |

While direct integration into heterocyclic systems is less commonly documented, the α,β-unsaturated ester moiety provides a reactive site for various synthetic transformations that could lead to the formation of heterocyclic rings. For example, Michael addition reactions with binucleophiles could, in principle, lead to the formation of five- or six-membered heterocycles, although specific examples utilizing this compound are not prevalent in the reviewed literature.

Investigating Alternative and Green Chemistry Syntheses

Efforts to develop more efficient and environmentally benign synthetic routes to α,β-unsaturated esters like this compound are ongoing, aligning with the principles of green chemistry. researchgate.netmatanginicollege.ac.in These principles advocate for methods that reduce waste, use safer solvents, and improve energy efficiency. researchgate.net

A common and established method for synthesizing this compound is the Knoevenagel condensation. researchgate.netresearchgate.net This reaction involves the condensation of dodecanal with a malonic ester derivative, followed by decarboxylation. A variation of this involves a DMAP-catalyzed Knoevenagel condensation with mono-ethyl malonate. researchgate.netresearchgate.net

The key steps in a typical Knoevenagel-based synthesis are outlined below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Dodecanal, Mono-ethyl malonate | Piperidine, Acetic acid, Toluene, Reflux | This compound |

| 2 | Alternative Step 1 | Dodecanal, Mono-ethyl malonate | DMAP |

This classical approach, while effective, often requires elevated temperatures and organic solvents.

In the pursuit of greener alternatives, cross-metathesis has emerged as a powerful tool in carbon-carbon bond formation. rsc.org Olefin metathesis, catalyzed by ruthenium complexes like the Grubbs catalysts, offers a more atom-economical route. For instance, the cross-metathesis between a terminal alkene and an acrylate (B77674) ester could potentially form the desired product under milder conditions. Research on similar compounds, such as methyl (E)-2-hydroxytetradec-3-enoate, has demonstrated the feasibility of using Grubbs-type catalysts for the cross-metathesis of long-chain terminal olefins. rsc.org This suggests a promising avenue for a greener synthesis of this compound.

Another green chemistry approach involves the use of biocatalysis. Enzymes, such as enoate reductases, can catalyze the stereoselective reduction of carbon-carbon double bonds. matanginicollege.ac.in While typically used for reduction, engineered enzymes or alternative biocatalytic pathways could be envisioned for the synthesis of specific unsaturated esters, potentially starting from renewable feedstocks. matanginicollege.ac.in The use of biocatalysts operates under mild conditions (ambient temperature and pressure in aqueous media), significantly reducing the environmental footprint of the synthesis. sciencenet.cn

The exploration of solvent-free reactions or the use of greener solvents like ionic liquids or polyethylene (B3416737) glycol (PEG) also represents an important direction in the alternative synthesis of these compounds. matanginicollege.ac.inrsc.org These approaches aim to minimize the use of volatile and often hazardous organic solvents, which are a major source of waste in the chemical industry. researchgate.netrsc.org

Biosynthetic Pathways and Metabolic Relevance of E Ethyl Tetradec 2 Enoate

Postulated Biosynthetic Origins of Unsaturated Fatty Acid Esters in Biological Systems

The creation of unsaturated fatty acid esters in biological systems is a multi-step process that begins with fundamental lipid metabolism and involves specific enzymatic reactions to introduce unsaturation.

Lipid metabolism is central to generating the foundational molecules required for the synthesis of fatty acids. nih.govwikipedia.org In essence, the breakdown of carbohydrates through glycolysis produces pyruvate, which is then converted to acetyl-CoA within the mitochondria. wikipedia.orgwikipedia.org This acetyl-CoA serves as the primary building block for fatty acid synthesis. nih.govlibretexts.org However, since fatty acid synthesis occurs in the cytosol, the mitochondrial acetyl-CoA must be transported out. This is achieved by converting it to citrate (B86180), which can cross the mitochondrial membrane. nih.govwikipedia.org In the cytosol, citrate is cleaved back into acetyl-CoA and oxaloacetate, making the acetyl-CoA available for fatty acid synthesis. nih.govwikipedia.org

The process of fatty acid synthesis itself involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. libretexts.org This anabolic pathway is distinct from the catabolic β-oxidation pathway used to break down fatty acids for energy. wikipedia.orglibretexts.org The initial product of fatty acid synthesis is typically palmitic acid (a 16-carbon saturated fatty acid), which can then be elongated and/or desaturated to produce a variety of other fatty acids. nih.govulisboa.pt These fatty acids, once synthesized, are rarely found in their free form but are typically esterified to molecules like glycerol (B35011) to form lipids such as triglycerides and phospholipids. ulisboa.pt

| Metabolic Process | Key Precursor | Cellular Location | Primary Outcome |

|---|---|---|---|

| Glycolysis | Glucose | Cytosol | Pyruvate |

| Pyruvate Dehydrogenase Complex | Pyruvate | Mitochondria | Acetyl-CoA |

| Fatty Acid Synthesis | Acetyl-CoA, Malonyl-CoA | Cytosol | Palmitic Acid |

| Fatty Acid Elongation/Desaturation | Palmitic Acid | Endoplasmic Reticulum | Longer-chain and unsaturated fatty acids |

The introduction of carbon-carbon double bonds into saturated fatty acids is a critical step in the biosynthesis of unsaturated fatty acids and is catalyzed by a class of enzymes known as desaturases. brainly.com These enzymes typically reside in the endoplasmic reticulum in animals and chloroplasts in plants. brainly.com The process is an oxidative reaction that requires oxygen and consumes NADH, even though it results in the oxidation of the fatty acid substrate. wikipedia.org Desaturases function by removing two hydrogen atoms from the fatty acid chain, thereby creating a double bond at a specific position. brainly.com

In mammals, fatty acid desaturases are responsible for producing various unsaturated fatty acids. nih.gov However, they are unable to introduce double bonds beyond the C-9 position of the fatty acid chain. wikipedia.org This limitation is why certain polyunsaturated fatty acids, such as linoleic acid and linolenic acid, are considered essential fatty acids and must be obtained from the diet. wikipedia.org

Bacteria have evolved both aerobic and anaerobic pathways for unsaturated fatty acid synthesis. wikipedia.orgasm.org The aerobic pathway utilizes oxygen-dependent desaturases similar to those in eukaryotes. wikipedia.org In contrast, the anaerobic pathway, well-studied in Escherichia coli, introduces the double bond during the fatty acid elongation process. wikipedia.org An enzyme called FabA, a β-hydroxydecanoyl-ACP dehydrase, creates a trans-2-decenoyl intermediate, which can then be isomerized to a cis-3-decenoyl intermediate. wikipedia.org This intermediate is then further elongated to produce unsaturated fatty acids. wikipedia.org Some bacteria, like Pseudomonas aeruginosa, are unique in that they can utilize both anaerobic and aerobic desaturation pathways. wikipedia.orgasm.org

Involvement of Tetradecenoate Derivatives in Specialized Metabolic Pathways

Derivatives of tetradecenoic acid are implicated as intermediates in complex biosynthetic pathways, most notably in the formation of mycolic acids in certain bacteria.

Mycolic acids are very long-chain fatty acids that are signature components of the cell envelope of Mycobacterium species, including the pathogen Mycobacterium tuberculosis. nih.govunam.mx These molecules are crucial for the structural integrity and low permeability of the mycobacterial cell wall, contributing to their natural resistance to many antibiotics. nih.govunam.mx

The biosynthesis of mycolic acids is a complex process involving two types of fatty acid synthase (FAS) systems: FAS-I and FAS-II. nih.gov FAS-I is responsible for the de novo synthesis of fatty acids, producing a bimodal distribution of C16-C18 and C24-C26 fatty acids. plos.org The longer of these fatty acids serve as the α-chain of the final mycolic acid. plos.org The FAS-II system then takes over to elongate the shorter fatty acids from FAS-I, creating the very long "mero" chain of the mycolic acid. nih.govnih.gov

The introduction of double bonds into the growing mero-chain is a critical step, and it has been proposed that tetradecenoate derivatives could be involved. One hypothesis suggests that a C24:0 fatty acyl chain is first desaturated to a cis-Δ5-C24:1 intermediate, which is then elongated and further desaturated. plos.org While the precise mechanisms are still under investigation, genes encoding for desaturases, such as desA1, have been identified and shown to be essential for mycolic acid biosynthesis and the viability of Mycobacterium smegmatis. plos.org Inhibition of the FAS-II pathway, for instance by the drug isoniazid (B1672263) which targets the enoyl-ACP reductase InhA, blocks the entire elongation process and thus mycolic acid synthesis. nih.gov

For fatty acids to be metabolically active, whether for degradation via β-oxidation or for incorporation into more complex lipids, they must first be "activated". libretexts.orgcreative-proteomics.com This activation process involves the formation of a high-energy thioester bond with coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases. libretexts.orglibretexts.org This step is ATP-dependent. libretexts.orgnih.gov

Acyl-CoA is a general term for a fatty acid attached to CoA, and the length and saturation of the fatty acid can vary. creative-proteomics.com Acetyl-CoA, a two-carbon acyl-CoA, is a central molecule in metabolism, feeding into the citric acid cycle for energy production and serving as the building block for fatty acid synthesis. creative-proteomics.com Longer-chain fatty acyl-CoAs are the substrates for β-oxidation, which breaks them down into acetyl-CoA units. libretexts.orglibretexts.org

The activation to acyl-CoAs is crucial for several reasons. It prepares the fatty acid for transport into the mitochondria, where β-oxidation occurs, a process facilitated by the carnitine shuttle system. nih.govlibretexts.org Furthermore, only the acyl-CoA derivatives of fatty acids can serve as substrates for the enzymes that synthesize triglycerides and phospholipids. wikipedia.org In the context of mycolic acid biosynthesis, the mero-chain is activated to a meromycolyl-AMP by the enzyme FadD32 before it is condensed with the carboxylated α-chain to form the final mycolic acid. mdpi.com

Substrate Specificity of Enzyme Systems with Alpha,Beta-Unsaturated Aldehydes and Esters

Enzymes that interact with α,β-unsaturated carbonyl compounds, such as (E)-Ethyl Tetradec-2-enoate, often exhibit a high degree of specificity determined by both the electronic properties of the substrate and the steric environment of the enzyme's active site.

Enoate reductases, a family of enzymes that catalyze the asymmetric reduction of activated C=C bonds, show a broad substrate scope that includes α,β-unsaturated aldehydes, ketones, nitriles, and carboxylic acids and their derivatives. researchgate.net Studies on the bioreduction of α,β-unsaturated carboxylic esters by ene-reductases have shown that the reactivity of these substrates can be influenced by substituents on the carbon-carbon double bond. nih.gov For instance, an α-halogenated substituent can enhance enzymatic activity, whereas β-alkyl or β-aryl groups can be detrimental. nih.gov The alcohol portion of the ester group also significantly impacts the reaction rate, highlighting the importance of steric and electronic effects. nih.gov

The α/β-hydrolase superfamily is a large and diverse group of enzymes that includes esterases and lipases. nih.gov Despite a conserved structural fold, these enzymes have vastly different substrate specificities. nih.gov This specificity is often dictated by the architecture of the substrate-binding pocket. For example, the presence of bulky aromatic residues within the binding pocket can restrict the size of the substrate that can be accommodated, thereby conferring specificity for shorter-chain esters. nih.gov

Advanced Analytical Characterization and Quantification of E Ethyl Tetradec 2 Enoate

Spectroscopic Methods for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification:A specific, experimentally verified IR spectrum with assignments for the characteristic absorption bands of (E)-Ethyl Tetradec-2-enoate is not available in the reviewed literature.

Due to the absence of this fundamental analytical data, generating a professional and authoritative article with the requested data tables and detailed findings is not feasible without resorting to speculation, which would compromise scientific accuracy.

Hyphenated Techniques for Bioactivity-Guided Fractionation and Identification

Bioactivity-guided fractionation is a strategy used to isolate and identify biologically active compounds from complex mixtures by systematically separating the mixture and testing the biological activity of each fraction. wisdomlib.org In the context of insect chemical ecology, this involves identifying compounds that elicit a behavioral or physiological response. Hyphenated analytical techniques, which couple a separation method like gas chromatography with a biological detector, are powerful tools for this purpose. nih.gov

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful analytical technique used to identify electrophysiologically active volatile compounds from a mixture. This method directly links the chemical separation of compounds by gas chromatography with the biological detection capabilities of an insect's antenna. As the separated compounds elute from the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector, FID), which produces a standard chromatogram, while the other portion is directed over an isolated insect antenna.

An electrode attached to the antenna records electrical potential changes (depolarizations) that occur when a compound binds to olfactory receptors on the antenna's surface. These responses are recorded as an electroantennogram. By comparing the timing of the signals from the FID and the antenna, researchers can pinpoint exactly which compounds in the mixture are detected by the insect. nih.gov

While no specific GC-EAD studies focusing on this compound have been prominently documented in the reviewed literature, this technique is the primary method that would be employed to determine its activity as an insect semiochemical. If a crude extract from a natural source (e.g., an insect pheromone gland or a host plant) containing this compound were analyzed, the GC-EAD system would reveal if the compound elicits an antennal response. A peak in the electroantennogram trace that aligns with the retention time of the this compound peak on the FID chromatogram would confirm it as an EAD-active compound for the tested insect species.

Table 1: Illustrative GC-EAD Data for Structurally Related Ester Pheromones

This table presents hypothetical data to illustrate the typical findings from a GC-EAD analysis, showing which compounds from a sample elicited an antennal response.

| Compound ID | Retention Time (min) | FID Response (pA) | EAD Response (mV) | Activity |

| Compound A | 12.5 | 50 | 0.0 | Inactive |

| Compound B | 14.2 | 35 | 0.8 | Active |

| This compound | 16.8 | 42 | 1.2 | Active |

| Compound C | 17.5 | 28 | 0.1 | Inactive |

Gas Chromatography-Electropalpogram Detection (GC-EPD) is a related hyphenated technique that functions on the same principle as GC-EAD. However, instead of using the antenna as the biological detector, GC-EPD utilizes an insect's maxillary or labial palp. These organs are also equipped with chemosensilla but are often associated with gustation (taste) or contact chemoreception and short-range olfaction.

The experimental setup is analogous to GC-EAD, where the GC effluent is passed over a sensillum on an isolated palp. This technique is particularly useful for identifying compounds that are active at close range, such as host recognition cues or components of a courtship pheromone blend that are perceived upon contact or near-contact. There are no specific documented applications of GC-EPD for the analysis of this compound in the available scientific literature. However, should the compound be hypothesized to play a role in close-range communication or host evaluation, GC-EPD would be a valuable technique to investigate that potential bioactivity.

Chemoinformatic and Computational Approaches in Compound Analysis

Chemoinformatic and computational methods are indispensable for the identification and characterization of organic compounds, including semiochemicals. These approaches use computer-based tools to analyze, predict, and model chemical information.

In gas chromatography, the retention time of a compound can vary between different instruments and analytical conditions (e.g., temperature programs, column dimensions). To standardize retention data, the Retention Index (RI) system is used. gcms.cz The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes, making it a more stable and transferable identifier. researchgate.net

Large databases, such as those maintained by the National Institute of Standards and Technology (NIST), contain experimentally determined and predicted retention indices for hundreds of thousands of compounds on various types of GC columns (e.g., non-polar, semi-polar, polar). researchgate.netsisweb.com When analyzing an unknown sample, the RI of a peak can be calculated and compared against these library values to significantly increase the confidence of its identification, especially when combined with mass spectrometry data. nist.gov

While a specific retention index for this compound is not listed in major public databases, the RIs of structurally similar fatty acid ethyl esters (FAEEs) have been determined. This data can be used to predict an approximate RI for the target compound. For example, the saturated analogue, Ethyl Tetradecanoate, and an isomeric form, Ethyl (Z)-9-tetradecenoate, have published RI values. The exact RI for this compound would be influenced by the presence and position of the double bond.

Table 2: Gas Chromatography Retention Indices of this compound and Related Compounds on Various Stationary Phases

This table shows published retention index (RI) values for compounds structurally related to this compound. The RI for the target compound is predicted based on these related structures.

| Compound | Formula | Stationary Phase Type | Column Example | Retention Index (RI) |

| Ethyl Tetradecanoate | C16H32O2 | Standard Non-Polar | DB-1 (Dimethylpolysiloxane) | 1778 nist.gov |

| Ethyl Tetradecanoate | C16H32O2 | Semi-Polar | DB-5 ((5%-phenyl)-methylpolysiloxane) | 1794 nist.gov |

| Ethyl Tetradecanoate | C16H32O2 | Polar | DB-WAX (Polyethylene glycol) | 2046 nist.gov |

| Ethyl (Z)-9-tetradecenoate | C16H30O2 | Polar | DB-WAX (Polyethylene glycol) | 2065 pherobase.com |

| This compound | C16H30O2 | Polar | DB-WAX (Polyethylene glycol) | ~2050-2070 (Predicted) |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov In insect chemical ecology, this is used to investigate how semiochemicals interact with olfactory proteins like Odorant-Binding Proteins (OBPs) or Odorant Receptors (ORs). nih.govresearchgate.net

The process involves creating a three-dimensional model of the target protein and then computationally placing the ligand into the protein's binding site in many different conformations. A scoring function is used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), for each pose. ijbs.com A lower binding energy generally indicates a more stable and favorable interaction. This method can help identify key amino acid residues involved in binding and can be used to screen large libraries of compounds for potential activity before conducting laboratory experiments. nih.gov

No specific molecular docking studies featuring this compound were identified. However, research on other long-chain ethyl esters has demonstrated the utility of this approach. For instance, docking simulations have been used to show how esters bind within the hydrophobic cavity of OBPs, providing insight into the molecular basis of olfaction. swu.edu.cn A similar approach could be applied to this compound to predict its binding affinity to various insect OBPs or ORs.

Table 3: Illustrative Molecular Docking Results of a Long-Chain Ethyl Ester with an Insect Odorant-Binding Protein (OBP)

This table provides representative data from a molecular docking simulation of a compound similar to this compound with a modeled insect OBP, illustrating the type of results generated.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Amino Acids) | Type of Interaction |

| Hexadecanoic acid, ethyl ester | AtumOBP3 | -5.48 | PHE12, TRP37, LEU60, ILE114 | Hydrophobic |

| This compound (Hypothetical) | Model OBP | -5.5 to -7.0 | PHE, TRP, LEU, ILE (Predicted) | Hydrophobic |

Data for Hexadecanoic acid, ethyl ester adapted from a study on Aethina tumida OBP3. swu.edu.cn

Research Methodologies and Future Directions in Studying E Ethyl Tetradec 2 Enoate

Development of Bioassays for Functional Characterization in Model Organisms

The functional characterization of (E)-Ethyl Tetradec-2-enoate hinges on the development of sensitive and specific bioassays. These assays are essential for determining the compound's biological activity, particularly its role as a potential pheromone or kairomone in insects. Model organisms are central to this endeavor, providing reproducible and controlled systems for observation.

Electroantennography (EAG) stands as a primary tool for assessing the olfactory responses of insects to this compound. This technique involves mounting an insect's antenna between two electrodes and exposing it to a stream of air carrying the volatilized compound. The resulting electrical potential, or EAG response, indicates the extent to which the insect's olfactory receptor neurons are stimulated by the molecule.

Behavioral assays are subsequently employed to correlate electrophysiological responses with observable behaviors. A commonly used apparatus is the Y-tube olfactometer , which presents an insect with a choice between two air streams—one containing this compound and a control. nih.gov The insect's preference for one arm of the "Y" provides quantitative data on the compound's attractiveness or repellency. nih.gov Wind tunnel assays can further elucidate upwind flight orientation and source-location behaviors in response to a plume of the compound.

For non-volatile or contact chemoreception, gustatory response assays can be adapted. These might involve coating surfaces with the compound and observing feeding or oviposition behaviors in relevant model insects. The selection of model organisms is critical and is often guided by ecological observations or phylogenetic relationships to species where similar compounds have been identified.

| Bioassay Type | Description | Model Organisms | Key Parameters Measured |

| Electroantennography (EAG) | Measures the electrical response of an insect antenna to volatile compounds. | Moths, beetles, aphids | Depolarization amplitude (mV) |

| Y-tube Olfactometer | Assesses behavioral choice between an odor source and a control in a Y-shaped tube. nih.gov | Fruit flies, parasitoid wasps | Preference index, residence time |

| Wind Tunnel Assay | Observes flight behavior and orientation in response to a controlled odor plume. | Moths, mosquitoes | Upwind flight speed, landing frequency |

| Gustatory Response Assay | Evaluates feeding or oviposition preference for a treated substrate. | Beetles, butterflies | Number of feeding probes, eggs laid |

Genetic Engineering and Metabolic Engineering Approaches to Elucidate Biosynthesis

Understanding the biosynthetic pathway of this compound is a fundamental goal that can be addressed through genetic and metabolic engineering. While the precise pathway for this specific compound is not yet fully elucidated in the public domain, it is expected to derive from fatty acid metabolism.

Metabolic engineering in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli offers a powerful platform for pathway discovery and optimization. nih.govnih.govmdpi.com These organisms can be engineered to produce fatty acid ethyl esters (FAEEs), which are structurally related to this compound. nih.gov The general strategy involves:

Enhancing precursor supply: Overexpressing genes for key precursors like acetyl-CoA and malonyl-CoA. mdpi.com

Introducing key enzymes: Expressing heterologous genes such as wax ester synthases, which catalyze the esterification of a fatty acyl-CoA with an alcohol. nih.gov

Blocking competing pathways: Deleting genes involved in pathways that divert precursors away from the desired product, such as β-oxidation and storage lipid formation. nih.gov

To produce this compound specifically, this platform would need to be tailored. This would likely involve the introduction of specific desaturases to create the double bond at the C2 position and thioesterases that favor a 14-carbon chain fatty acid.

CRISPR-Cas9 and other gene-editing tools can be used in the native organism (if known) to knock out or knockdown candidate genes in the fatty acid synthesis pathway. The resulting changes in the production of this compound can help to identify the specific enzymes involved in its biosynthesis.

| Engineering Strategy | Target | Organism | Objective |

| Precursor Enhancement | Acetyl-CoA carboxylase (ACC1) | S. cerevisiae | Increase malonyl-CoA pool for fatty acid synthesis. nih.gov |

| Enzyme Introduction | Wax Ester Synthase (ws2) | S. cerevisiae | Catalyze the formation of the ethyl ester bond. nih.gov |

| Pathway Elimination | β-oxidation (pox1Δ) | S. cerevisiae | Prevent degradation of fatty acid intermediates. nih.gov |

| Gene Knockout | Candidate Desaturase Genes | Native Insect Species | Identify the enzyme responsible for the C2 double bond. |

Advanced Computational Modeling for Prediction of Biological Activity and Metabolic Fates

Computational modeling provides a predictive framework to guide experimental research on this compound. These in silico methods can forecast biological activity and metabolic pathways, saving considerable time and resources.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound. By analyzing the physicochemical properties of a range of similar compounds with known activities (e.g., other insect pheromones), a statistical model can be built. This model can then predict the likely activity of this compound based on its molecular descriptors, such as size, shape, and electronic properties.

Molecular docking simulations can predict the binding affinity of this compound to specific olfactory receptors or metabolic enzymes. This involves creating a three-dimensional model of the protein's binding site and computationally "docking" the ligand into it. The resulting binding energy can suggest which receptors are most likely to detect the compound and which enzymes might be involved in its degradation.

Metabolic fate prediction can be achieved using expert systems that contain databases of known biotransformation reactions. These systems can predict the likely metabolites of this compound by applying a series of metabolic rules, such as hydrolysis of the ester bond or oxidation of the alkyl chain. This is crucial for understanding the compound's persistence in the environment and its metabolic clearance in organisms.

Interdisciplinary Integration of Chemical Synthesis, Analytical Chemistry, and Ecological Studies

A holistic understanding of this compound requires the integration of multiple scientific disciplines.

Chemical synthesis is the starting point, providing pure samples of the compound for biological testing and analytical standard development. Stereoselective synthesis methods are particularly important to produce the (E)-isomer with high purity, as stereochemistry is often critical for biological activity.

Analytical chemistry provides the tools for the detection and quantification of this compound in complex biological and environmental samples. taylorfrancis.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for identifying and quantifying volatile and semi-volatile compounds like long-chain esters.

High-Performance Liquid Chromatography (HPLC) can be used for the analysis of less volatile derivatives or for purification. acs.org

Ecological studies provide the context for the compound's function. Field studies involving trapping with synthetic lures can confirm the behavioral activity observed in the lab and identify the insect species that respond to this compound. These studies are essential for understanding the compound's role in insect communication and its potential for use in pest management.

Emerging Applications in Agrochemistry and Biotechnological Development

The research into this compound is not purely academic; it holds promise for practical applications in agriculture and biotechnology.

In agrochemistry , if this compound is confirmed to be an insect semiochemical, it could be developed into a valuable tool for integrated pest management (IPM). battelle.orgresearchgate.netplantprotection.pl Potential applications include:

Monitoring: Using the compound as a lure in traps to monitor the population levels of pest insects.

Mass Trapping: Deploying a large number of traps to remove a significant portion of the pest population.

Mating Disruption: Permeating the atmosphere with the synthetic compound to confuse males and prevent them from finding females, thereby reducing reproduction.

In biotechnological development , the enzymes and pathways identified for the biosynthesis of this compound could be harnessed for the industrial production of this and other valuable long-chain esters. researchgate.net These esters may have applications as specialty chemicals, biofuels, or as flavor and fragrance compounds. The metabolic engineering of microorganisms to produce these compounds from renewable feedstocks is a key area of green chemistry.

| Application Area | Specific Use | Underlying Principle | Potential Impact |

| Agrochemistry | Pest Monitoring | Attraction of target insects to baited traps. | Early pest detection and targeted control. |

| Agrochemistry | Mating Disruption | Interference with chemical communication for mating. | Reduction in pest populations with minimal environmental impact. |

| Biotechnology | Biofuel Production | Microbial synthesis of fatty acid ethyl esters. nih.gov | Renewable and sustainable energy source. |

| Biotechnology | Flavor & Fragrance | Enzymatic or microbial production of natural esters. | "Green" synthesis of high-value chemicals. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the stereoselective preparation of (E)-Ethyl Tetradec-2-enoate?

- Answer : High stereoselectivity can be achieved using the Wittig reaction or Horner-Wadsworth-Emmons olefination, where the choice of phosphorus reagent and reaction temperature critically influences the E/Z ratio. Post-synthesis, purification via fractional distillation or column chromatography ensures removal of byproducts. Structural confirmation requires and NMR to verify olefin geometry and ester functionality, complemented by GC-MS for purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : A combination of NMR (to confirm the E-configuration via coupling constants ), IR spectroscopy (to identify ester carbonyl stretches at ), and mass spectrometry (for molecular ion validation) is standard. Polarimetry may supplement analysis if chirality is introduced during synthesis. Data interpretation should align with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How should researchers design crystallization experiments to obtain high-quality single crystals of this compound?

- Answer : Optimize solvent selection (e.g., ethyl acetate/hexane mixtures) and slow evaporation rates to promote nucleation. Crystallization temperature should be maintained to avoid polymorphism. For structural elucidation, X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for graphical representation) ensures precise determination of bond lengths and angles, critical for resolving stereochemical uncertainties .

Advanced Research Questions

Q. How can conflicting data on the hydrogen-bonding interactions of this compound in crystal lattices be resolved?

- Answer : Graph-set analysis (as per Etter’s formalism) systematically categorizes hydrogen-bonding motifs (e.g., - patterns). Pairing crystallographic data (SHELX-refined structures) with computational tools (e.g., Mercury CSD) identifies dominant motifs. Discrepancies between experimental and theoretical models may arise from dynamic disorder; low-temperature XRD () mitigates thermal motion artifacts .

Q. What experimental and computational strategies address contradictions in the compound’s reactivity predictions?

- Answer : Discrepancies between DFT-calculated reaction pathways (e.g., Gaussian or ORCA simulations) and empirical observations (e.g., kinetic studies) require iterative validation. Calibrate computational parameters (basis sets, solvation models) against experimental activation energies. Cross-validate using multiple spectroscopic methods (e.g., in-situ FTIR for intermediate detection) and sensitivity analysis to identify confounding variables (e.g., solvent polarity effects) .

Q. How can researchers reconcile inconsistencies in the biological activity data of this compound across studies?

- Answer : Meta-analyses should stratify data by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage regimes. Evaluate purity ( by HPLC) and stereochemical stability (via accelerated degradation studies). Employ multivariate statistics (e.g., PCA) to isolate variables (e.g., solvent residues) contributing to variability. Transparent reporting of synthetic protocols and analytical conditions is critical for reproducibility .

Q. What advanced techniques elucidate the compound’s role in supramolecular assembly?

- Answer : Use SAXS (small-angle X-ray scattering) to probe solution-phase aggregation, complemented by solid-state NMR to assess intermolecular interactions (e.g., - NOESY for spatial proximity). Molecular dynamics simulations (GROMACS/AMBER) model self-assembly pathways, while TEM/AFM visualizes nanostructures. Cross-correlate findings with crystallographic data to validate hierarchical assembly mechanisms .

Methodological Notes

- Data Contradiction Analysis : Apply Toulmin’s argumentation model to dissect conflicting results: identify claims, grounds (data), and warrants (methodological assumptions). Replicate experiments under standardized conditions (e.g., ICH Q2(R1) guidelines for analytical validation) .

- Ethical Reporting : Adhere to EASE guidelines for manuscript clarity, including explicit description of statistical thresholds (e.g., ), raw data archiving (Figshare, Zenodo), and conflict-of-interest disclosures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.